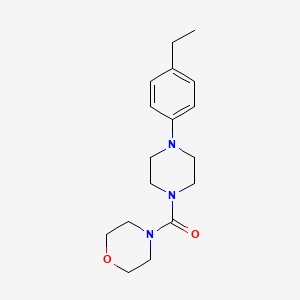

4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone, also known as EMK, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMK is a ketone derivative of piperazine and morpholine, which are two important nitrogen-containing heterocyclic compounds.

Applications De Recherche Scientifique

Chemical Synthesis and Drug Discovery

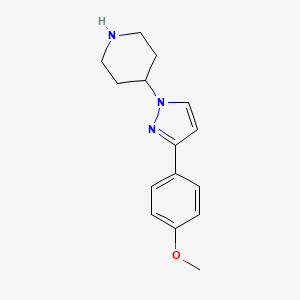

4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone and its derivatives have garnered attention in chemical synthesis and drug discovery due to their potential as scaffolds for developing new medicinal compounds. The nucleophilic addition reactions of secondary heterocyclic amines, such as morpholine, piperidine, and piperazine, to conjugated enyne ketones have been studied for their regioselectivity, indicating the versatility of these ketones in synthetic chemistry. This approach has facilitated the synthesis of structurally diverse compounds, showcasing the adaptability of such ketones in creating pharmacologically relevant structures (Golovanov et al., 2015).

Antimicrobial Activities

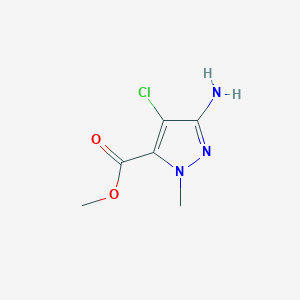

Research into new 1,2,4-Triazole derivatives incorporating the morpholine and piperazine moieties has demonstrated potential antimicrobial activities. These compounds, synthesized from various primary amines and ester ethoxycarbonylhydrazones, have been evaluated against several microorganisms, with some exhibiting good to moderate activity. This underscores the relevance of 4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone derivatives in the search for new antimicrobial agents (Bektaş et al., 2007).

Synthetic Methodologies

The development of synthetic methodologies utilizing 4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone as a precursor has been a focal point in organic chemistry. For instance, the synthesis of morpholylureas through palladium-catalyzed coupling processes showcases the compound's utility in producing potent and selective inhibitors for enzymes like AKR1C3, which are relevant in the context of leukemia and hormone-related cancers (Flanagan et al., 2014).

Catalytic Applications

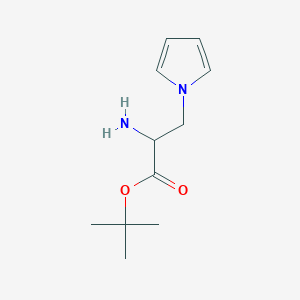

The application of 4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone in catalytic processes, such as the ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes, further exemplifies its utility in organic synthesis. These reactions enable the formation of β-phenethylamine derivatives from various amines and vinylarenes, highlighting the compound's role in facilitating efficient and selective synthesis pathways (Utsunomiya & Hartwig, 2003).

Drug Design and Development

Finally, the structural modification of 4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone for drug design and development emphasizes its significance in medicinal chemistry. The exploration of substituted piperazines and morpholines as valuable structural motifs in biologically active compounds demonstrates the broad potential of this ketone in rational property design and the creation of non-traditional scaffolds (Luescher et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been known to target proteins likeCathepsin F , which plays a crucial role in cellular protein degradation.

Mode of Action

This could involve binding to the target protein and modulating its activity, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to inhibit theWnt signaling pathways , which play a critical role in cell proliferation and differentiation.

Result of Action

Similar compounds have been shown to exhibit cytotoxic effects against certain tumor cell lines . The compound may interact with DNA and inhibit the tyrosine kinase domain of cell-surface receptors .

Propriétés

IUPAC Name |

[4-(4-ethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-2-15-3-5-16(6-4-15)18-7-9-19(10-8-18)17(21)20-11-13-22-14-12-20/h3-6H,2,7-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXCONYISJOAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylphenyl)piperazinyl morpholin-4-yl ketone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941099.png)

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-4-carboxylic acid](/img/structure/B2941102.png)

![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B2941106.png)

![N-(2-Methylpropyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2941112.png)

![2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol](/img/structure/B2941113.png)

![4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941120.png)

![2-Cyclopropyl-4-methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2941121.png)